

# An In-depth Technical Guide to Guanidine Nitrate

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## Compound of Interest

Compound Name: *Guanoxyfen nitrate*

Cat. No.: *B15573597*

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A Note on the Topic: Initial literature searches for "**Guanoxyfen nitrate**" did not yield any publicly available scientific data. The compound "Guanoxyfen" is listed with CAS number 13050-83-4, but information regarding its nitrate salt, properties, or synthesis is absent from the reviewed literature. Consequently, this technical guide focuses on the closely related and well-documented compound, Guanidine Nitrate (CAS No: 506-93-4).

## Introduction to Guanidine Nitrate

Guanidine nitrate, correctly termed guanidinium nitrate, is the salt formed from the strong base guanidine and nitric acid. It is a white, crystalline, water-soluble solid with the chemical formula  $\text{CH}_5\text{N}_3 \cdot \text{HNO}_3$ .<sup>[1]</sup> While it is a component in some pharmaceutical syntheses, its primary applications are in non-pharmaceutical fields. It is produced on a large scale for use as a precursor to nitroguanidine, as a gas generant in automotive airbags, and as a fuel in pyrotechnics and monopropellant rocket engines.<sup>[1]</sup> Its utility in these applications stems from its high nitrogen content, which allows for the rapid generation of a large volume of gas upon decomposition.<sup>[1]</sup>

## Quantitative Data

### Chemical and Physical Properties

The fundamental chemical and physical properties of guanidine nitrate are summarized in the table below. This data is essential for its handling, storage, and application in various industrial processes.

Property	Value	Reference(s)
Molecular Formula	CH <sub>6</sub> N <sub>4</sub> O <sub>3</sub>	[2]
Molecular Weight	122.08 g/mol	[3]
Appearance	White crystalline powder or granules	[2][4]
Melting Point	213-216 °C	[2][5]
Density	1.44 g/cm <sup>3</sup>	[3]
Solubility in Water	Soluble	[1][2]
Solubility in other solvents	Soluble in ethanol; slightly soluble in acetone; insoluble in benzene and ether.	[2][4]
pH (1% aqueous solution)	5.7	[5]

## Toxicological Data

Guanidine nitrate is classified as a hazardous substance. The following table outlines key toxicological data.

Parameter	Value	Species	Route	Reference(s)
LD50 (Oral)	730 mg/kg	Rat	Oral	[4][6]
LD50 (Dermal)	> 2000 mg/kg	Rabbit	Dermal	[6]
LC50 (Inhalation)	> 17.273 mg/L (4 h)	Rat	Inhalation	[6]
Health Hazards	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	-	-	[4]

## Thermal Decomposition Data

The thermal decomposition of guanidine nitrate is a critical aspect of its application as an energetic material. Key parameters are provided below.

Parameter	Value	Condition(s)	Reference(s)
Decomposition Onset	~580 K (307 °C)	Extrapolated from thermogravimetric analysis.	[7]
Decomposition End	~608 K (335 °C)	Extrapolated from thermogravimetric analysis.	[7]
Activation Energy (Nitrate)	199 kJ/mol	Isothermal heating	[3][8]
Activation Energy (Guanidine)	191 kJ/mol	Isothermal heating	[3][8]

## Experimental Protocols

### Synthesis of Guanidine Nitrate from Dicyandiamide and Ammonium Nitrate

This protocol describes a common industrial method for producing guanidine nitrate.[1][9]

Materials:

- Dicyandiamide (2.5 moles)
- Ammonium nitrate (5.5 moles, 10% excess)
- 1-L round-bottomed flask
- Oil bath
- Water

#### Procedure:

- An intimate mixture of 210 g of dicyandiamide and 440 g of ammonium nitrate is placed in the 1-L round-bottomed flask.<sup>[9]</sup>
- The flask is introduced into an oil bath pre-heated to 110–120 °C.<sup>[9]</sup>
- The temperature of the oil bath is raised to 160 °C over approximately 30 minutes.<sup>[9]</sup>
- The reaction is held at this temperature for three hours. During the first hour, the mixture melts to a clear liquid, which then begins to deposit crystals and eventually sets to a solid cake.<sup>[9]</sup> Caution: The reaction is exothermic, and the temperature of the mixture may rise to 200 °C. The mixture should not be stirred.<sup>[9]</sup>
- After cooling, the solid cake is broken up and dissolved in hot water for recrystallization.<sup>[9]</sup>
- The excess ammonium nitrate is separated by crystallization from water.<sup>[9]</sup>
- The purified guanidine nitrate is then crystallized as the solution cools. The yield is typically 500–520 g.<sup>[9]</sup>

## Thermal Decomposition Analysis via Isothermal Heating

This protocol outlines a method for studying the thermal stability of guanidine nitrate.<sup>[3][8]</sup>

#### Apparatus:

- Isothermal heating setup
- Instrumentation for quantifying remaining nitrate and guanidine (e.g., chromatography)

#### Procedure:

- A sample of guanidine nitrate is subjected to isothermal heating at a specific temperature.
- At various time intervals, aliquots of the sample are taken.
- The concentrations of the remaining nitrate and guanidine in each aliquot are quantified.

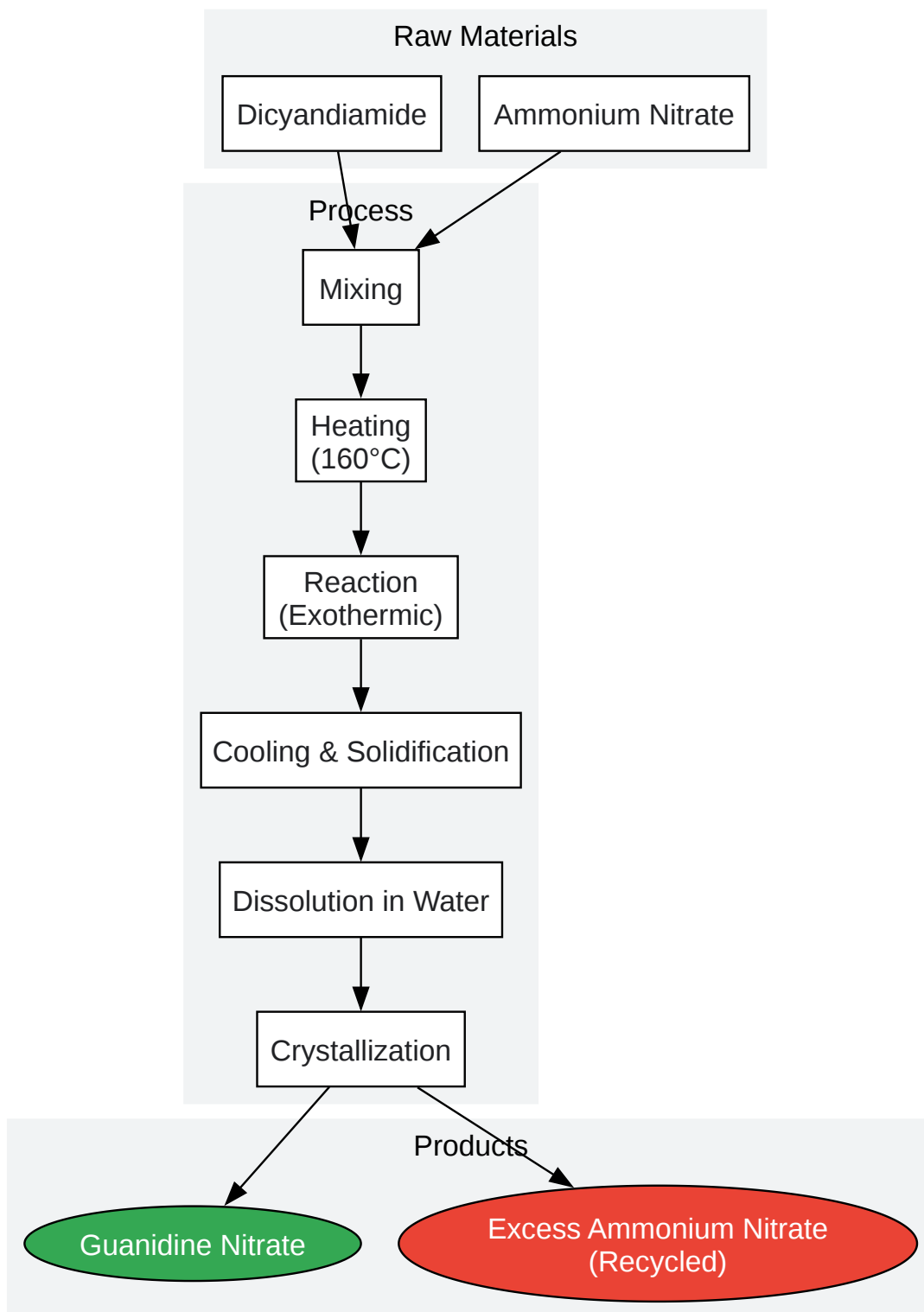
- The decomposition rates are determined from the change in concentration over time.
- This process is repeated at different temperatures to determine the activation energies for the decomposition of both the nitrate and guanidine components using the Arrhenius equation.<sup>[3][8]</sup>

## Visualizations

### Industrial Synthesis of Guanidine Nitrate

The following diagram illustrates the primary industrial synthesis route for guanidine nitrate.

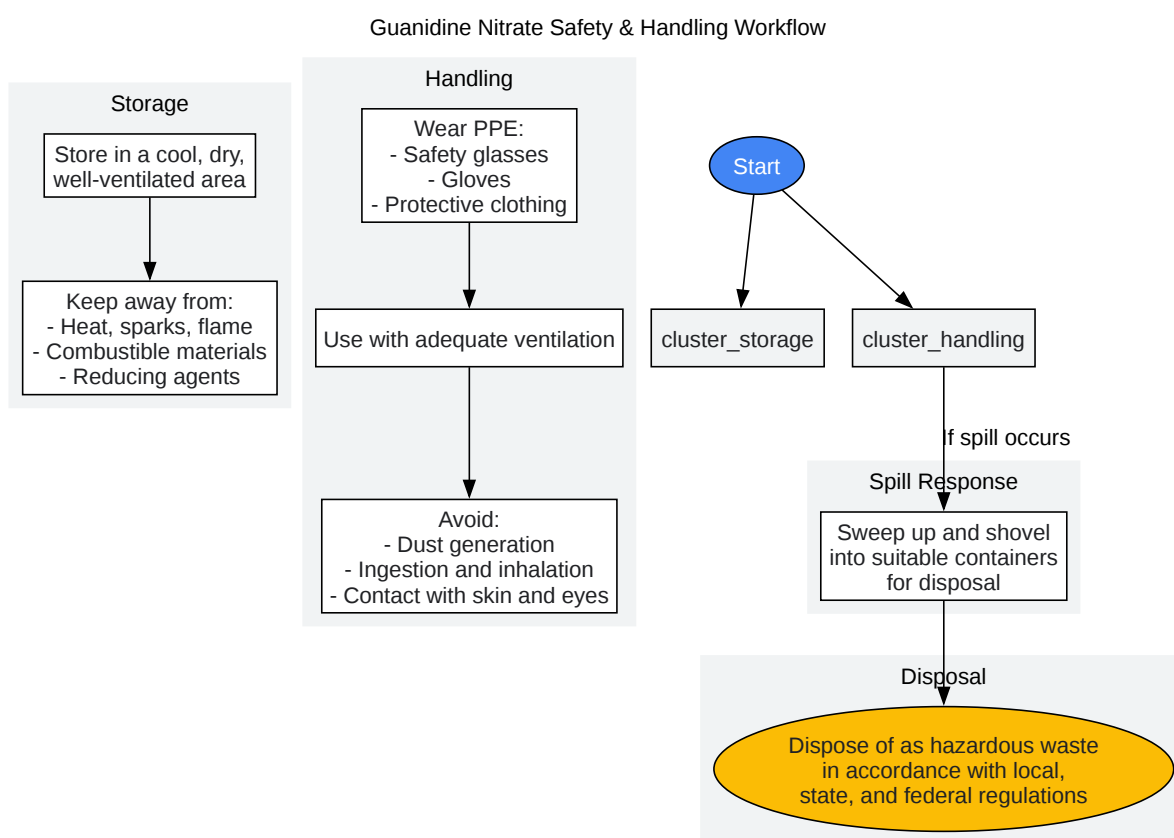
## Industrial Synthesis of Guanidine Nitrate

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Caption: Industrial synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate.

## Safety and Handling Workflow

This diagram outlines the logical workflow for the safe handling of guanidine nitrate based on its material safety data.



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Caption: Workflow for the safe storage, handling, and disposal of guanidine nitrate.

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